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molecular formula C10H18O2 B8704835 methyl 2,2,5-trimethylhex-4-enoate CAS No. 66478-19-1

methyl 2,2,5-trimethylhex-4-enoate

Cat. No. B8704835
M. Wt: 170.25 g/mol
InChI Key: UKYRRLFLRTXZEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04284646

Procedure details

300 g. of a 10% solution of lithium diisopropylamide in hexane was introduced into 90 ml. of absolute tetrahydrofuran, cooled to 0°, and combined dropwise under agitation with a solution of 28 g. of isobutyric acid methyl ester in 150 ml. of absolute tetrahydrofuran. The reaction solution was stirred for one hour at 0°, then cooled to -40° and subsequently added to a solution of 58 g. of 4-bromo-2-methyl-2-butene (dimethylallyl bromide) in 60 ml. of absolute dimethyl sulfoxide, maintained at -20°. While allowing the temperature of the solution to rise to room temperature, the solution was stirred for 6 hours and then combined with saturated sodium chloride solution. The organic phase was separated, the aqueous phase was extracted five times with respectively 200 ml. of a 1/1 mixture of ether and hexane. The combined organic phases were washed neutral with 0.5 N hydrochloric acid and saturated sodium chloride solution, dried over magnesium sulfate, and concentrated on a forced circulation evaporator. The residue was distilled under vacuum, thus obtaining 20.7 g. of the title compound, b.p. (13 mm.) 74°.
[Compound]
Name
solution
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reactant
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Reaction Step Seven

Identifiers

REACTION_CXSMILES
C([N-][CH:5]([CH3:7])[CH3:6])(C)C.[Li+].[CH3:9][O:10][C:11](=[O:15])C(C)C.Br[CH2:17][CH:18]=[C:19]([CH3:21])[CH3:20].[Cl-].[Na+]>CCCCCC.CS(C)=O.O1CCCC1>[CH3:9][O:10][C:11](=[O:15])[C:5]([CH3:6])([CH3:7])[CH2:17][CH:18]=[C:19]([CH3:21])[CH3:20] |f:0.1,4.5|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(C)C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction solution was stirred for one hour at 0°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -40°
ADDITION
Type
ADDITION
Details
subsequently added to a solution of 58 g
CUSTOM
Type
CUSTOM
Details
to rise to room temperature
STIRRING
Type
STIRRING
Details
the solution was stirred for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted five times with respectively 200 ml
ADDITION
Type
ADDITION
Details
of a 1/1 mixture of ether and hexane
WASH
Type
WASH
Details
The combined organic phases were washed neutral with 0.5 N hydrochloric acid and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a forced circulation evaporator
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under vacuum
CUSTOM
Type
CUSTOM
Details
thus obtaining 20.7 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C(CC=C(C)C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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